Cas no 1073354-27-4 (6-(benzylamino)pyridine-3-boronic acid pinacol ester)

6-(ベンジルアミノ)ピリジン-3-ボロン酸ピナコールエステルは、有機合成において有用なボロン酸エステル化合物です。この化合物は、鈴木-宮浦カップリング反応などのクロスカップリング反応において優れた反応性を示し、医薬品中間体や機能性材料の合成に広く応用されています。ベンジルアミン基を有するため、分子内に求核部位を兼ね備えており、多段階合成における選択的修飾が可能です。ピナコールエステル構造により、高い安定性と取り扱い易さを実現しています。また、結晶性が良好なため精製が容易で、高純度品の調製に適しています。

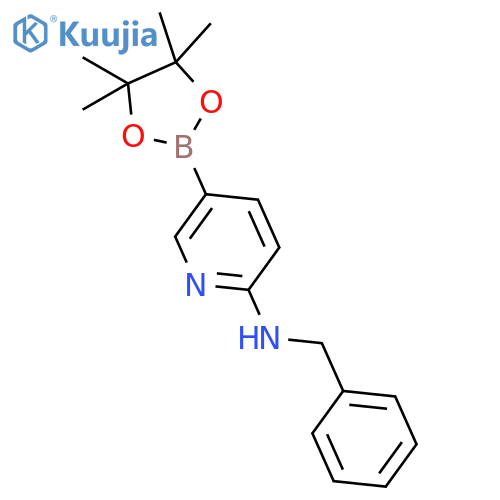

1073354-27-4 structure

商品名:6-(benzylamino)pyridine-3-boronic acid pinacol ester

CAS番号:1073354-27-4

MF:C18H23BN2O2

メガワット:310.198424577713

MDL:MFCD06798270

CID:654281

PubChem ID:44755164

6-(benzylamino)pyridine-3-boronic acid pinacol ester 化学的及び物理的性質

名前と識別子

-

- N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- 2-Pyridinamine, N-(phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 6-(Benzylamino)pyridine-3-boronic acid pinacol ester

- 2-(BENZYLAMINO)PYRIDINE-5-BORONIC ACID PINACOL ESTER

- AB29920

- AK-43593

- CTK8E7344

- MolPort-002-054-830

- N-(PHENYLMETHYL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-PYRIDINAMINE

- AKOS015949652

- DTXSID30660611

- MFCD06798270

- 6-(Benzylamino)pyridine-3-boronic acid pinacol ester, AldrichCPR

- AS-2736

- FD10008

- 1073354-27-4

- J-001828

- SCHEMBL15550766

- CS-0175725

- 6-(benzylamino)pyridine-3-boronic acid pinacol ester

-

- MDL: MFCD06798270

- インチ: InChI=1S/C18H23BN2O2/c1-17(2)18(3,4)23-19(22-17)15-10-11-16(21-13-15)20-12-14-8-6-5-7-9-14/h5-11,13H,12H2,1-4H3,(H,20,21)

- InChIKey: BWIHFPRFKBKWMU-UHFFFAOYSA-N

- ほほえんだ: CC1(C)C(C)(C)OB(C2=CNC(=NCC3=CC=CC=C3)C=C2)O1

計算された属性

- せいみつぶんしりょう: 310.18500

- どういたいしつりょう: 310.185

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 381

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4A^2

じっけんとくせい

- 密度みつど: 1.1

- ゆうかいてん: 135-138°C

- ふってん: 446.8°C at 760 mmHg

- フラッシュポイント: 224°C

- 屈折率: 1.555

- PSA: 43.38000

- LogP: 3.06590

6-(benzylamino)pyridine-3-boronic acid pinacol ester セキュリティ情報

- シグナルワード:Danger

- 危害声明: H301

- 警告文: P264; P270; P301+P310+P330; P405; P501

- 危険カテゴリコード: 25

- セキュリティの説明: 45

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

6-(benzylamino)pyridine-3-boronic acid pinacol ester 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-(benzylamino)pyridine-3-boronic acid pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM136245-5g |

N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

1073354-27-4 | 95% | 5g |

$393 | 2023-02-19 | |

| Key Organics Ltd | AS-2736-1G |

N-benzyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

1073354-27-4 | >95% | 1g |

£63.00 | 2025-02-08 | |

| AK Scientific | AMTB753-5g |

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

1073354-27-4 | 97% | 5g |

$364 | 2025-02-18 | |

| AK Scientific | AMTB753-250mg |

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

1073354-27-4 | 97% | 250mg |

$39 | 2025-02-18 | |

| Matrix Scientific | 097338-250mg |

6-(Benzylamino)pyridine-3-boronicacid |

1073354-27-4 | 250mg |

$243.00 | 2023-09-10 | ||

| Key Organics Ltd | AS-2736-0.5G |

N-benzyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

1073354-27-4 | >95% | 0.5g |

£47.00 | 2025-02-08 | |

| Key Organics Ltd | AS-2736-5G |

N-benzyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

1073354-27-4 | >95% | 5g |

£187.00 | 2025-02-08 | |

| abcr | AB206501-5g |

6-(Benzylamino)pyridine-3-boronic acid pinacol ester, 95%; . |

1073354-27-4 | 95% | 5g |

€348.20 | 2025-02-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-268178-250 mg |

6-(Benzylamino)pyridine-3-boronic acid pinacol ester, |

1073354-27-4 | 250MG |

¥2,226.00 | 2023-07-11 | ||

| A2B Chem LLC | AB77045-5g |

6-(Benzylamino)pyridine-3-boronic acid pinacol ester |

1073354-27-4 | 95% | 5g |

$224.00 | 2024-04-20 |

6-(benzylamino)pyridine-3-boronic acid pinacol ester 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

1073354-27-4 (6-(benzylamino)pyridine-3-boronic acid pinacol ester) 関連製品

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1073354-27-4)6-(benzylamino)pyridine-3-boronic acid pinacol ester

清らかである:99%

はかる:5g

価格 ($):255.0